molecular formula C12H11N5S2 B7105517 N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-cyclopropyl-1,2,4-thiadiazol-5-amine

N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-cyclopropyl-1,2,4-thiadiazol-5-amine

Cat. No.: B7105517
M. Wt: 289.4 g/mol
InChI Key: BMHWIDGAXBBXPB-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-cyclopropyl-1,2,4-thiadiazol-5-amine is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its unique combination of benzothiadiazole and cyclopropyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-cyclopropyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S2/c1-2-8(10-9(3-1)15-19-16-10)6-13-12-14-11(17-18-12)7-4-5-7/h1-3,7H,4-6H2,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHWIDGAXBBXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)NCC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-cyclopropyl-1,2,4-thiadiazol-5-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiadiazole moiety, followed by the introduction of the cyclopropyl group and the thiadiazole ring. Key steps may include:

    Formation of Benzothiadiazole: This can be achieved through the cyclization of o-phenylenediamine with sulfur and nitrosyl chloride.

    Attachment of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or similar reagents.

    Formation of Thiadiazole Ring: This step involves the reaction of appropriate precursors, such as thiosemicarbazide, with cyclopropyl ketones under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-cyclopropyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-cyclopropyl-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-cyclopropyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole structures but different substituents.

    Cyclopropyl Thiadiazoles: Compounds with cyclopropyl and thiadiazole groups but different additional functional groups.

Uniqueness

N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-cyclopropyl-1,2,4-thiadiazol-5-amine is unique due to its specific combination of benzothiadiazole and cyclopropyl groups, which confer distinct chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

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